Tetrasul-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

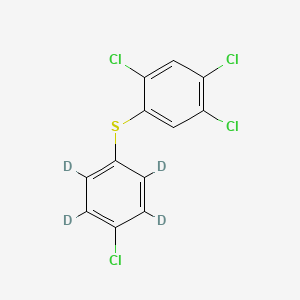

Molecular Formula |

C12H6Cl4S |

|---|---|

Molecular Weight |

328.1 g/mol |

IUPAC Name |

1-chloro-2,3,5,6-tetradeuterio-4-(2,4,5-trichlorophenyl)sulfanylbenzene |

InChI |

InChI=1S/C12H6Cl4S/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H/i1D,2D,3D,4D |

InChI Key |

QUWSDLYBOVGOCW-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1SC2=CC(=C(C=C2Cl)Cl)Cl)[2H])[2H])Cl)[2H] |

Canonical SMILES |

C1=CC(=CC=C1SC2=CC(=C(C=C2Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of Tetrasul-d4

An In-Depth Technical Guide to Tetrasul-d4

Disclaimer: Direct experimental data for this compound is limited. This guide is based on the known properties of its non-deuterated counterpart, Tetrasul, and established scientific principles for deuterated compounds. Assumptions regarding the location of deuterium atoms and representative experimental protocols are clearly stated.

Introduction

This compound is the deuterated form of Tetrasul, an organochlorine acaricide.[1][2] The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. This isotopic labeling makes this compound an ideal internal standard for quantitative analysis of Tetrasul in various matrices using mass spectrometry-based methods.[3] Deuterated standards are crucial in analytical chemistry as they exhibit nearly identical chemical and physical properties to the analyte but are distinguishable by their higher mass, allowing for accurate correction of analyte loss during sample preparation and instrumental analysis.[3][4]

This guide provides a comprehensive overview of the physical and chemical properties of this compound, its proposed mechanism of action, and detailed, representative experimental protocols for its synthesis and analysis. For the purposes of this guide, it is assumed that the four deuterium atoms are located on the p-chlorophenyl ring, a common labeling pattern for such internal standards.

Physical and Chemical Properties

The physicochemical properties of this compound are expected to be very similar to those of Tetrasul, with the primary difference being its molecular weight.

Table 1: Physical and Chemical Properties of Tetrasul and this compound

| Property | Tetrasul | This compound (Predicted) | Source(s) |

| Molecular Formula | C₁₂H₆Cl₄S | C₁₂H₂D₄Cl₄S | |

| Molecular Weight | 324.05 g/mol | 328.07 g/mol | |

| Appearance | Light yellow to yellow solid | Light yellow to yellow solid | |

| Melting Point | 84-85 °C | Expected to be similar to Tetrasul | |

| Boiling Point | 408.1 ± 45.0 °C (Predicted) | Expected to be similar to Tetrasul | |

| Water Solubility | Low (0.03 mg/L) | Expected to be low | |

| Log P (Octanol/Water) | High (hydrophobic) | Expected to be high | |

| Solubility | Soluble in chloroform, slightly soluble in dichloromethane | Expected to have similar solubility | |

| CAS Number | 2227-13-6 | Not available |

Mechanism of Action

Tetrasul functions as an acaricide by inhibiting oxidative phosphorylation. Oxidative phosphorylation is the metabolic pathway in which cells use a series of protein complexes embedded in the inner mitochondrial membrane to generate ATP, the main energy currency of the cell. This process involves the transfer of electrons through an electron transport chain (ETC), which creates a proton gradient that drives ATP synthase. By inhibiting this pathway, Tetrasul disrupts the energy supply of the target organism, leading to its death. The precise binding site of Tetrasul within the electron transport chain is not specified in the available literature, but the diagram below illustrates the general pathway and the concept of inhibition.

Experimental Protocols

The following protocols are representative and may require optimization for specific applications and laboratory conditions.

Hypothetical Synthesis of this compound

The synthesis of this compound would likely involve the coupling of a deuterated and a non-deuterated precursor. A plausible route is the reaction of 4-chlorobenzenethiol-d4 with 1,2,4,5-tetrachlorobenzene.

References

A Comprehensive Technical Guide to the Synthesis and Isotopic Labeling of Tetrasul-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed methodology for the synthesis and isotopic labeling of Tetrasul-d4. Tetrasul, a diphenyl sulfide acaricide, has the chemical formula C₁₂H₆Cl₄S.[1][2][3][4] The introduction of deuterium, a stable isotope of hydrogen, into pharmacologically active molecules is a strategy increasingly employed in drug development to alter metabolic profiles and enhance therapeutic properties. This guide outlines a plausible synthetic route, detailed experimental protocols, and methods for the characterization of this compound, catering to the needs of researchers in medicinal chemistry and drug development.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in a two-stage process. The first stage involves the synthesis of the unlabeled Tetrasul molecule. The second stage focuses on the selective deuteration of one of the aromatic rings.

Stage 1: Synthesis of Unlabeled Tetrasul

The core structure of Tetrasul consists of a 2,4,5-trichlorophenyl group linked to a 4-chlorophenyl group via a thioether bond. A feasible approach to construct this linkage is through a nucleophilic aromatic substitution reaction. This would involve the reaction of 4-chlorothiophenol with 1,2,4,5-tetrachlorobenzene in the presence of a base.

Stage 2: Isotopic Labeling to Yield this compound

For the introduction of four deuterium atoms, a deuterated precursor is proposed. Specifically, the synthesis would utilize deuterated 4-chlorothiophenol (4-chlorothiophenol-d4). This deuterated intermediate can be prepared from 4-chlorophenol-d5, which is commercially available or can be synthesized via H-D exchange. The 4-chlorophenol-d5 can then be converted to the corresponding thiophenol. The subsequent reaction with 1,2,4,5-tetrachlorobenzene would yield the final this compound product.

A logical workflow for the synthesis is presented in the diagram below.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocols

2.1. Synthesis of 4-chlorothiophenol-d4

This protocol assumes the availability of 4-chlorophenol-d5 as a starting material.

-

Thionation of 4-chlorophenol-d5: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, place 4-chlorophenol-d5 (1.0 eq) and a suitable solvent such as toluene.

-

Add a thionating agent, for example, Lawesson's reagent (0.5 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-chlorothiophenol-d4.

2.2. Synthesis of this compound

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-chlorothiophenol-d4 (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (1.2 eq), to the solution and stir for 20-30 minutes at room temperature to form the thiophenoxide.

-

Add 1,2,4,5-tetrachlorobenzene (1.0 eq) to the reaction mixture.

-

Heat the reaction to a temperature of 80-100 °C and monitor its progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The absence of signals in the ¹H NMR spectrum corresponding to the deuterated phenyl ring and the mass shift in the HRMS will confirm the successful synthesis of this compound.

The logical progression of the experimental steps is illustrated in the following diagram.

Caption: Step-by-step experimental workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the synthesis of this compound, based on the proposed experimental protocol.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 4-chlorothiophenol-d4 | 1.0 | eq | Limiting reagent |

| 1,2,4,5-tetrachlorobenzene | 1.0 | eq | |

| Potassium Carbonate | 1.2 | eq | Base |

| Reaction Conditions | |||

| Solvent | DMF | - | Anhydrous |

| Temperature | 90 | °C | |

| Reaction Time | 12 | hours | Monitored by TLC |

| Product | |||

| Product Name | This compound | - | |

| Molecular Formula | C₁₂H₂D₄Cl₄S | - | |

| Molecular Weight | 328.08 | g/mol | |

| Theoretical Yield | Based on limiting reagent | g | |

| Actual Yield | 75-85 | % | Post-purification |

| Isotopic Purity | >98 | % D | Determined by MS |

| Chemical Purity | >99 | % | Determined by HPLC |

Analytical Characterization

To confirm the successful synthesis and isotopic labeling of this compound, a comprehensive analytical characterization is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals corresponding only to the protons on the 2,4,5-trichlorophenyl ring. The absence of signals in the aromatic region corresponding to the 4-chlorophenyl ring would indicate successful deuteration.

-

²H NMR (Deuterium NMR): A signal in the deuterium NMR spectrum would confirm the presence and location of the deuterium atoms.

-

¹³C NMR: The spectrum will show the carbon signals for the entire molecule. Carbons bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): This will be used to determine the exact mass of the synthesized molecule, which should correspond to the molecular formula C₁₂H₂D₄Cl₄S. The isotopic distribution pattern will also confirm the incorporation of four deuterium atoms.

-

This in-depth guide provides a robust framework for the synthesis and characterization of this compound. The proposed methodologies are based on established principles of organic synthesis and isotopic labeling, offering a solid starting point for researchers and scientists in the field.

References

In-Depth Technical Guide to Tetrasul-d4: Commercial Availability and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Tetrasul-d4, a deuterated analog of the acaricide Tetrasul. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who require this compound for their studies.

Commercial Suppliers and Availability

This compound is a specialized chemical and is currently available from a limited number of commercial suppliers. The primary application of deuterated compounds like this compound is in analytical research, particularly in studies utilizing mass spectrometry, where it can serve as an internal standard for the quantification of its non-deuterated counterpart.

Two prominent suppliers identified as offering this compound are Santa Cruz Biotechnology (SCBT) and Alfa Chemistry. While both list the product, detailed specifications may require direct inquiry.

| Supplier | Catalog Number | Purity | Formulation | Price |

| Santa Cruz Biotechnology | sc-214458 | Information not publicly available | Information not publicly available | Information not publicly available |

| Alfa Chemistry | Information not publicly available | Information not publicly available | Information not publicly available | Information not publicly available |

Note: Quantitative data such as purity, formulation, and price are not consistently provided in publicly accessible materials. It is highly recommended to contact the suppliers directly to obtain the most current and detailed product information, including certificates of analysis.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂D₄Cl₄S[1] |

| Molecular Weight | 328.08 g/mol [1] |

Experimental Applications and Protocols

Currently, there is a lack of published, detailed experimental protocols specifically utilizing this compound. However, based on the common applications of deuterated small molecules, its primary use would be as an internal standard in quantitative mass spectrometry-based assays for the detection of Tetrasul.

General Workflow for using this compound as an Internal Standard:

The following diagram illustrates a typical experimental workflow for using a deuterated internal standard in a quantitative analysis, such as liquid chromatography-mass spectrometry (LC-MS).

Caption: A typical workflow for quantitative analysis using a deuterated internal standard.

Synthesis of Deuterated Compounds

Signaling Pathways

There is no available information in the scientific literature regarding the involvement of Tetrasul or this compound in specific signaling pathways. The primary role of Tetrasul is as an acaricide, and its deuterated form is intended for analytical purposes.

Conclusion

This compound is a commercially available deuterated compound, primarily supplied by specialty chemical companies like Santa Cruz Biotechnology and Alfa Chemistry. Its main application is expected to be as an internal standard for the accurate quantification of Tetrasul in various matrices using mass spectrometry. Researchers requiring this compound should directly contact the suppliers to obtain detailed product specifications and pricing. The lack of specific experimental protocols and biological pathway information highlights an opportunity for further research into the applications and properties of this molecule.

References

Tetrasul-d4 certificate of analysis and purity assessment

An In-depth Technical Guide to the Certificate of Analysis and Purity Assessment of Tetrasul-d4

For researchers, scientists, and drug development professionals, the quality and characterization of analytical standards are paramount for obtaining accurate and reproducible results. This guide provides a comprehensive overview of the certificate of analysis and the methodologies used for the purity assessment of this compound, a deuterated internal standard.

Certificate of Analysis (CoA)

The Certificate of Analysis for a reference standard like this compound is a document that certifies its quality and purity. It provides a summary of the analytical tests performed and their results. The data presented below is representative of a typical CoA for a high-purity deuterated standard.

Table 1: Representative Certificate of Analysis for this compound

| Parameter | Specification | Result | Method |

| Identity | Conforms to Structure | Conforms | ¹H-NMR, ¹³C-NMR, LC-MS/MS |

| Chemical Purity (Assay) | >99%[1] | 99.6% | Quantitative NMR (qNMR)[2][3] |

| Isotopic Purity | ≥98%[1][4] | 99.2% (d4) | Mass Spectrometry |

| Residual Solvents | Meets USP <467> limits | <0.1% (Acetone) | Headspace GC-MS |

| Water Content | ≤0.5% | 0.15% | Karl Fischer Titration |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Solubility | Soluble in Acetonitrile | Conforms | Visual Inspection |

Experimental Protocols

Detailed methodologies are crucial for understanding and potentially replicating the characterization of the standard. The following sections describe the protocols for the key experiments cited in the Certificate of Analysis.

Identity, and Purity by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for confirming the identity of a compound and assessing its purity by separating it from potential impurities. For sulfonamides like Tetrasul, a reversed-phase LC method coupled with a triple quadrupole mass spectrometer is commonly employed.

Protocol:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol. This is further diluted to an appropriate concentration for LC-MS/MS analysis.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Agilent ZORBAX XDB-C18, 4.6 mm × 100 mm, 1.8 μm) is used for separation.

-

Mobile Phase: A gradient elution is typically used with Mobile Phase A consisting of 0.1% formic acid in water and Mobile Phase B as acetonitrile.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Column Temperature: The column is maintained at a constant temperature, for instance, 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used for sulfonamides.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its non-deuterated analog are monitored.

-

MS Parameters: Parameters such as spray voltage, vaporizer temperature, and gas pressures are optimized for the specific instrument.

-

-

Data Analysis: The retention time and mass spectrum of the main peak in the sample are compared to a known reference standard of Tetrasul. The purity is estimated by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

Isotopic Purity by Mass Spectrometry

This analysis determines the percentage of the deuterated compound relative to its non-deuterated counterpart and other isotopic variants.

Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after chromatographic separation as described in the LC-MS/MS protocol.

-

Mass Analysis: A full scan mass spectrum is acquired in the region of the molecular ions of this compound and its potential isotopologues (d0 to d3).

-

Data Analysis: The relative intensities of the ion signals corresponding to each isotopologue are measured. The isotopic purity is calculated as the percentage of the d4 isotopologue relative to the sum of all detected isotopologues.

Assay by Quantitative NMR (qNMR)

qNMR is a primary ratio method that allows for the direct determination of a compound's purity without the need for a specific reference standard of the same compound. It relies on comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.

Protocol:

-

Sample Preparation:

-

An accurate mass of the this compound sample is weighed into an NMR tube.

-

An accurate mass of a high-purity internal standard (e.g., maleic acid, benzoic acid) is also weighed and added to the same NMR tube. The internal standard must have resonances that do not overlap with the analyte's signals.

-

A suitable deuterated solvent (e.g., DMSO-d6) is added to completely dissolve both the sample and the internal standard.

-

-

NMR Data Acquisition:

-

A ¹H-NMR spectrum is acquired with parameters optimized for quantitative analysis. This includes a sufficient relaxation delay to ensure complete signal relaxation between pulses.

-

-

Data Analysis:

-

The integrals of a well-resolved signal from this compound and a signal from the internal standard are carefully measured.

-

The purity of the this compound sample is calculated using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / m_analyte) * (m_IS / M_IS) * P_IS Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

m = mass

-

P = Purity of the internal standard

-

Subscripts 'analyte' and 'IS' refer to this compound and the internal standard, respectively.

-

-

Residual Solvent Analysis by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify any volatile organic solvents remaining from the synthesis and purification processes.

Protocol:

-

Sample Preparation:

-

A known amount of the this compound sample is weighed into a headspace vial.

-

A specific volume of a suitable solvent (e.g., DMSO, water) is added to dissolve the sample.

-

The vial is sealed.

-

-

Headspace Incubation: The vial is heated in the headspace autosampler for a specific time and at a specific temperature to allow the volatile solvents to partition into the gas phase.

-

GC-MS Analysis:

-

A sample of the headspace gas is automatically injected into the GC-MS system.

-

The GC separates the different volatile compounds based on their boiling points and interaction with the column stationary phase.

-

The MS identifies the separated compounds by their mass spectra.

-

-

Data Analysis: The retention times and mass spectra of any detected peaks are compared to those of known solvent standards for identification. Quantification is performed using an external standard calibration.

Visualizations of Experimental Workflows

The following diagrams illustrate the workflows for the key analytical procedures described above.

Caption: Overall workflow for the purity assessment of this compound.

Caption: Experimental workflow for LC-MS/MS analysis.

Caption: Experimental workflow for qNMR purity assessment.

Caption: Workflow for residual solvent analysis by GC-MS.

References

Navigating the Safety and Handling of Tetrasul-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for Tetrasul-d4. Given that "this compound" refers to a deuterated form of Tetrasul, this document extrapolates from the available safety data for Tetrasul, a chlorinated diphenyl sulfide acaricide. Deuterated compounds are primarily used as internal standards in analytical testing, and their chemical and toxicological properties are generally considered analogous to their non-deuterated counterparts.

Chemical and Physical Properties

A comprehensive understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of Tetrasul.

| Property | Value | Reference |

| Chemical Name | 1,2,4-Trichloro-5-[(4-chlorophenyl)thio]benzene | [1] |

| Synonyms | 2,4,4',5-Tetrachlorodiphenyl sulfide, p-Chlorophenyl 2,4,5-trichlorophenyl sulfide | [2][3] |

| CAS Number | 2227-13-6 | [2] |

| Molecular Formula | C₁₂H₆Cl₄S | [2] |

| Molecular Weight | 324.053 g/mol | |

| Appearance | Amber to dark brown liquid | |

| Odor | Almond-like | |

| Melting Point | 154 - 158 °C (309 - 316 °F) | |

| Boiling Point | 161.8°C (323°F) (for a related compound, Furfural) | |

| Flash Point | 61°C (141.8°F) (for a related compound, Furfural) | |

| Solubility | Emulsifies in water |

Hazard Identification and GHS Classification

Tetrasul is classified as a hazardous substance. The following table outlines its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Signal Word: Warning

Hazard Pictograms:

-

Exclamation Mark

-

No Pictogram for Environmental Hazard in some jurisdictions

Toxicological Information

Understanding the toxicological profile of Tetrasul is crucial for risk assessment and implementing appropriate safety measures.

| Toxicological Endpoint | Species | Route | Value | Reference |

| Acute Dermal LD50 | Rabbit | Dermal | > 2000 mg/kg | |

| Acute Oral LD50 | Rat | Oral | 3960 mg/kg |

Key Toxicological Effects:

-

Skin Contact: Harmful in contact with skin. Prolonged contact may cause temporary irritation. It may be readily absorbed through the skin, potentially leading to systemic effects.

-

Eye Contact: Direct contact may cause temporary irritation. Some sources indicate it can be severely irritating and may cause eye burns.

-

Ingestion: Expected to be a low ingestion hazard. However, ingestion may cause headache, nausea, vomiting, and gastrointestinal irritation.

-

Inhalation: Harmful if inhaled.

-

Sensitization: Not expected to cause skin sensitization. However, prolonged or repeated exposure may cause dermal sensitization reactions.

-

Mutagenicity/Carcinogenicity: No data available to indicate mutagenic or genotoxic properties. It is not classifiable as to its carcinogenicity to humans.

Handling Precautions and Exposure Controls

Safe handling of this compound requires strict adherence to established protocols and the use of appropriate personal protective equipment (PPE).

Engineering Controls

-

Use in a well-ventilated area. Good general ventilation (typically 10 air changes per hour) should be used.

-

If applicable, use process enclosures or local exhaust ventilation to maintain airborne levels below exposure limits.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling this compound.

Caption: Recommended Personal Protective Equipment for handling this compound.

General Hygiene Practices

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Change contaminated clothing and wash before reuse.

-

Store in the original tightly closed container in a cool, well-ventilated place away from incompatible materials.

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is critical.

Caption: First-aid measures for different routes of exposure to this compound.

Accidental Release Measures

Proper containment and cleanup of spills are essential to prevent environmental contamination and personnel exposure.

Emergency Procedures:

-

Evacuate: Keep unnecessary personnel away.

-

Ventilate: Ensure adequate ventilation of the area.

-

Contain: Prevent the product from entering drains. Cover drains.

-

Absorb: Take up with liquid-absorbent material (e.g., Chemizorb®).

-

Collect: Collect, bind, and pump off spills.

-

Dispose: Dispose of contents/container in accordance with local/regional/national/international regulations.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water fog, foam, dry chemical powder, carbon dioxide (CO2).

-

Unsuitable Extinguishing Media: No limitations are given for this substance.

-

Specific Hazards: The product is combustible. Development of hazardous combustion gases or vapors is possible in the event of a fire. Explosive decomposition is possible on heating.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Stability and Reactivity

-

Reactivity: The product is stable and non-reactive under normal conditions of use, storage, and transport.

-

Chemical Stability: Chemically stable under standard ambient conditions (room temperature).

-

Conditions to Avoid: Heat, sparks, open flames, and other ignition sources. May explode when heated.

-

Incompatible Materials: Acids, bases, water, and strong oxidizing agents.

This guide provides a foundational understanding of the safety and handling requirements for this compound, based on the available data for Tetrasul. Researchers and all personnel handling this substance should always refer to the most current and specific Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety protocols.

References

Disclaimer: As of the latest available data, "deuterated Tetrasul" is a hypothetical compound. No primary research literature or publicly available data specifically describes the synthesis, characterization, or application of a deuterated form of Tetrasul. This technical guide, therefore, extrapolates the potential primary research applications of a hypothetical deuterated Tetrasul based on the established principles of deuterium incorporation in drug discovery and the known biological activities of its non-deuterated counterpart.

This document is intended for researchers, scientists, and drug development professionals to illustrate the potential research avenues that could be explored with a deuterated version of Tetrasul.

Introduction to Deuteration in Pharmaceutical Research

Deuterated compounds are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] This substitution, while seemingly minor, can have a profound impact on a drug's metabolic profile due to the kinetic isotope effect (KIE).[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[1] This can lead to a slower rate of metabolism, which in turn can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable safety profile by reducing the formation of toxic metabolites.[1][]

The application of deuterium in drug development has led to the approval of drugs like deutetrabenazine and deucravacitinib, demonstrating the therapeutic benefits of this approach. Deuterated compounds are also valuable tools in research for elucidating metabolic pathways and studying drug-target interactions.

Overview of Tetrasul

Tetrasul is an organochlorine compound belonging to the class of diarylthioethers. It is known for its use as an acaricide, effective against mites and aphids on crops. More recently, Tetrasul has been investigated in clinical trials for the treatment of erythematous (type one) rosacea. The mechanism of action of Tetrasul in a therapeutic context is not well-defined, but its investigation in rosacea suggests potential anti-inflammatory or other relevant pharmacological activities.

Hypothetical Primary Research Applications of Deuterated Tetrasul

The development of a deuterated version of Tetrasul could open up several avenues for primary research, primarily focused on understanding its metabolism, pharmacokinetics, and mechanism of action, as well as potentially enhancing its therapeutic properties.

Elucidation of Metabolic Pathways

A primary application of a deuterated Tetrasul would be to identify its metabolic "soft spots" – the positions on the molecule most susceptible to enzymatic degradation. By strategically replacing hydrogens with deuterium at different positions, researchers could pinpoint the sites of metabolism. This is crucial for understanding how the compound is processed in the body and for designing analogs with improved metabolic stability.

Pharmacokinetic and Bioavailability Studies

Deuterated Tetrasul could serve as an ideal internal standard for mass spectrometry-based bioanalytical assays. Its almost identical chemical properties to Tetrasul, but different mass, would allow for precise quantification of the parent drug in biological matrices such as plasma, urine, and tissues. This would be invaluable for conducting accurate pharmacokinetic, bioavailability, and tissue distribution studies.

Investigation of Therapeutic Potential with an Altered Pharmacokinetic Profile

For a condition like rosacea, maintaining a consistent therapeutic level of a drug can be important. A deuterated version of Tetrasul with a longer half-life could potentially allow for less frequent dosing and a more stable plasma concentration. Research could focus on whether this improved pharmacokinetic profile translates to enhanced efficacy or a better safety profile in models of skin inflammation.

Hypothetical Quantitative Data: Tetrasul vs. Deuterated Tetrasul

The following table presents hypothetical data to illustrate the potential pharmacokinetic differences between Tetrasul and a deuterated analog.

| Parameter | Tetrasul (Hypothetical) | Deuterated Tetrasul (Hypothetical) | Fold Change |

| Metabolic Stability (t½, min) in Human Liver Microsomes | 25 | 75 | 3.0x |

| Plasma Half-Life (t½, hours) in Rats | 4 | 12 | 3.0x |

| Oral Bioavailability (%) in Rats | 30 | 60 | 2.0x |

| Area Under the Curve (AUC, ng·h/mL) in Rats | 1200 | 3600 | 3.0x |

| Clearance (mL/min/kg) in Rats | 50 | 16.7 | 0.33x |

Hypothetical Experimental Protocol: Metabolic Stability Assay in Human Liver Microsomes

Objective: To compare the in vitro metabolic stability of Tetrasul and its hypothetical deuterated analog.

Materials:

-

Tetrasul and Deuterated Tetrasul

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system

Procedure:

-

Prepare stock solutions of Tetrasul and Deuterated Tetrasul in DMSO.

-

In a 96-well plate, add HLM to phosphate buffer.

-

Add the test compound (either Tetrasul or Deuterated Tetrasul) to the HLM-buffer mixture and pre-incubate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the remaining parent compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.

Visualizations

Caption: Kinetic Isotope Effect on Tetrasul Metabolism.

Caption: Workflow for Comparative Pharmacokinetic Analysis.

Caption: Hypothetical Anti-Inflammatory Signaling Pathway.

References

The Quintessential Guide to Employing Tetrasul-d4 in High-Fidelity Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, the pursuit of precision, accuracy, and reliability is paramount. This is particularly true in the analysis of trace-level compounds such as pesticides, where even minute variations can have significant implications. The use of stable isotope-labeled internal standards (SIL-IS) has emerged as a gold standard for achieving the highest quality data in chromatographic and mass spectrometric analyses. This technical guide provides an in-depth exploration of the principles and practical applications of Tetrasul-d4, a deuterated analog of the acaricide Tetrasul, in analytical chemistry.

While specific literature on this compound is not abundant, the principles governing its use are universal to all deuterated internal standards. This guide will, therefore, leverage established knowledge from the broader field of stable isotope dilution analysis to provide a comprehensive framework for its application.

The Foundational Role of Deuterated Internal Standards

In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), a multitude of factors can introduce variability into the analytical workflow.[1][2] These can range from inconsistencies in sample preparation and extraction to matrix effects and fluctuations in instrument response. A SIL-IS, such as this compound, is the ideal tool to compensate for these variations.[1]

By introducing a known quantity of the deuterated standard into the sample at the earliest stage of preparation, the analyte and the standard are subjected to the same experimental conditions. Since this compound is chemically identical to Tetrasul, it behaves similarly during extraction, derivatization, and chromatography. However, due to its mass difference, it can be distinguished by the mass spectrometer. This allows for the calculation of a response ratio of the analyte to the internal standard, which remains constant even if the absolute signal intensities fluctuate. This principle, known as isotope dilution mass spectrometry (IDMS), is the cornerstone of a robust and reliable quantitative method.

Quantitative Data at a Glance: A Comparative Overview

The following tables summarize hypothetical yet representative quantitative data that could be expected from an analytical method employing this compound as an internal standard. These values are based on typical performance characteristics observed for other pesticide analyses using deuterated standards.

Table 1: Method Detection and Quantification Limits

| Parameter | GC-MS | LC-MS/MS |

| Limit of Detection (LOD) | 0.5 µg/kg | 0.1 µg/L |

| Limit of Quantification (LOQ) | 1.5 µg/kg | 0.5 µg/L |

Table 2: Recovery and Matrix Effect Data

| Matrix | Analyte | Recovery (%) | Matrix Effect (%) |

| Soil | Tetrasul | 95 ± 5 | -15 |

| Water | Tetrasul | 98 ± 3 | -5 |

| Plant Tissue | Tetrasul | 92 ± 8 | -25 |

Recovery is calculated based on the response of the analyte in a spiked sample compared to a standard in a clean solvent. Matrix effect is calculated by comparing the response of the analyte in a post-extraction spiked sample to a standard in a clean solvent.

Experimental Protocols: A Step-by-Step Guide

The following are detailed methodologies for the analysis of Tetrasul using this compound as an internal standard, covering both GC-MS and LC-MS/MS techniques.

Protocol 1: Analysis of Tetrasul in Soil by GC-MS

-

Sample Preparation and Extraction:

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Spike the sample with 100 µL of a 1 µg/mL solution of this compound in methanol.

-

Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.

-

Vortex for 1 minute and sonicate for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Repeat the extraction step with another 20 mL of the solvent mixture.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of hexane for GC-MS analysis.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injection Volume: 1 µL in splitless mode.

-

Inlet Temperature: 280 °C.

-

Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Tetrasul ions: m/z 245, 247 (quantification), 175 (confirmation).

-

This compound ions: m/z 249, 251 (quantification), 179 (confirmation).

-

-

Protocol 2: Analysis of Tetrasul in Water by LC-MS/MS

-

Sample Preparation and Extraction:

-

To a 100 mL water sample, add 100 µL of a 100 ng/mL solution of this compound in methanol.

-

Perform solid-phase extraction (SPE) using a C18 cartridge.

-

Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the sample onto the cartridge at a flow rate of 5 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 500 µL of 50:50 (v/v) acetonitrile:water for LC-MS/MS analysis.

-

-

LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 8 min, hold for 2 min, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Ion Source Temperature: 500 °C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Tetrasul transitions: e.g., m/z 325 -> 245 (quantification), m/z 325 -> 175 (confirmation).

-

This compound transitions: e.g., m/z 329 -> 249 (quantification), m/z 329 -> 179 (confirmation).

-

-

Visualizing the Workflow and Rationale

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical underpinning of using a deuterated internal standard.

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

Caption: Logical diagram illustrating how a SIL-IS corrects for analytical variability.

References

Stability and storage conditions for Tetrasul-d4 standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of the Tetrasul-d4 analytical standard to ensure its long-term stability and integrity. While specific quantitative stability data for this compound is not publicly available, this document synthesizes general principles for deuterated standards, recommendations from safety data sheets for the non-deuterated analogue, and established stability testing protocols.

Introduction to this compound Stability

Tetrasul is an acaricide, and its deuterated analogue, this compound, serves as an internal standard in quantitative analytical methods, such as mass spectrometry. The introduction of deuterium atoms in place of hydrogen can alter the metabolic fate of a molecule, often leading to increased metabolic stability. However, the chemical stability of the analytical standard itself is paramount for accurate and reproducible results. Factors such as temperature, light, humidity, and the chemical environment can influence the integrity of this compound over time.

Proper storage and handling are critical to prevent degradation and maintain isotopic enrichment.[1] The product is generally stable and non-reactive under normal conditions of use, storage, and transport.

Recommended Storage Conditions

To ensure the longevity of this compound, adherence to appropriate storage conditions is essential. The following table summarizes the recommended conditions based on general guidelines for deuterated analytical standards.

| Parameter | Recommended Condition | Rationale & Best Practices |

| Temperature | Long-term: -20°C or belowShort-term (in solution): 2°C to 8°C | Freezing is recommended for long-term storage to minimize chemical degradation and evaporation, especially for volatile compounds.[2] For solutions in active use, refrigeration is suitable. Always consult the manufacturer's Certificate of Analysis (CoA) for specific advice.[2] |

| Light | Store in the dark (e.g., amber vials) | Protection from light, particularly UV radiation, is crucial to prevent photodegradation.[1][2] |

| Humidity | Store in a dry environment | Minimizing exposure to moisture is important to prevent hydrolysis. |

| Container | Original, tightly sealed, airtight container | Use of the original vial is recommended. If transferred, ensure the new container is appropriate and well-sealed to prevent contamination and evaporation. Minimizing headspace can also reduce evaporation. |

| Atmosphere | Inert gas (e.g., argon) for solutions in long-term storage | For solutions, particularly in organic solvents, storage under an inert atmosphere can prevent oxidation. |

Stability-Indicating Factors and Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from the structure of Tetrasul and general chemical principles. Key factors that could influence its stability include:

-

Oxidation: The sulfide linkage in the Tetrasul molecule could be susceptible to oxidation.

-

Hydrolysis: Although less likely for the aromatic rings, extreme pH conditions could potentially affect the molecule.

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.

A logical workflow for assessing the stability of this compound is outlined below.

Caption: A logical workflow for a comprehensive stability study of this compound.

Experimental Protocol for Stability Assessment

A robust stability study is essential to determine the shelf-life of this compound. The following is a generalized protocol based on ICH guidelines that can be adapted for this purpose.

Objective: To evaluate the stability of this compound in both solid form and in solution under various storage conditions over time.

Materials:

-

This compound standard (solid)

-

High-purity solvent (e.g., methanol, acetonitrile) for preparing solutions

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Amber glass vials with airtight caps

-

Temperature and humidity-controlled storage chambers

-

LC-MS/MS system or other suitable analytical instrumentation

Methodology:

-

Preparation of Samples:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Aliquot the stock solution into amber vials.

-

For solid stability, aliquot the neat material into amber vials.

-

-

Storage Conditions:

-

Long-Term Stability: Store samples at the recommended long-term storage temperature (e.g., -20°C).

-

Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C) and controlled humidity (e.g., 75% RH) to predict long-term stability.

-

Real-Time Stability: Store samples at recommended short-term/in-use temperatures (e.g., 4°C and 25°C).

-

Photostability: Expose a set of samples to a controlled light source.

-

-

Time Points:

-

Analyze samples at appropriate intervals (e.g., T=0, 1, 3, 6, 12, 24 months for long-term; T=0, 1, 3, 6 months for accelerated).

-

-

Analytical Method:

-

Develop and validate a stability-indicating analytical method, typically LC-MS/MS, that can separate and quantify the parent this compound from any potential degradation products.

-

The workflow for developing such a method is depicted below.

Caption: Workflow for developing a stability-indicating analytical method.

-

Freeze-Thaw Stability:

-

Subject a set of solution samples to multiple freeze-thaw cycles (e.g., three cycles from -20°C to room temperature).

-

Analyze the samples after the final cycle to assess for any degradation.

-

Data Analysis and Interpretation

The stability of this compound is determined by measuring the percentage of the initial concentration remaining at each time point. A common acceptance criterion is that the standard should maintain at least 90-95% of its initial purity. The formation of any significant degradation products should also be monitored and identified if possible.

The results from the accelerated stability study can be used to predict the shelf-life under long-term storage conditions.

Conclusion and Recommendations

While specific stability data for this compound is limited, by following the general best practices for handling and storing deuterated analytical standards, researchers can ensure the integrity and reliability of their results. It is strongly recommended to:

-

Always refer to the manufacturer's Certificate of Analysis for specific storage instructions.

-

Store the standard at or below -20°C for long-term storage.

-

Protect the standard from light and moisture at all times.

-

For critical applications, perform an in-house stability study to establish a definitive shelf-life under your specific laboratory conditions.

By implementing these guidelines, laboratories can maintain the quality of their this compound standard, leading to more accurate and reproducible analytical data.

References

Methodological & Application

Application Note: High-Throughput Analysis of Tetrasul in Environmental Samples using Tetrasul-d4 as an Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the acaricide Tetrasul in environmental water and soil samples. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Tetrasul-d4, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation. The described protocol, including sample extraction, chromatographic separation, and mass spectrometric detection, is suitable for high-throughput environmental monitoring and research applications.

Introduction

Tetrasul is a chlorinated acaricide used to control mite infestations on various crops. Its persistence and potential for environmental contamination necessitate sensitive and reliable analytical methods for its monitoring in soil and water matrices. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is a well-established strategy to improve the accuracy and precision of quantitative LC-MS/MS assays. This is achieved by compensating for variations during sample preparation and potential matrix-induced ion suppression or enhancement. This application note presents a complete workflow for the analysis of Tetrasul, employing this compound as the internal standard.

Experimental

Materials and Reagents

-

Standards: Tetrasul (≥98% purity), this compound (isotopic purity ≥99%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (≥98%)

-

Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate, Primary secondary amine (PSA) sorbent, C18 sorbent.

-

Sample Matrices: Blank soil and water samples for matrix-matched calibrations and quality controls.

Standard and Sample Preparation

2.1. Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Tetrasul and this compound in 10 mL of methanol, respectively.

-

Working Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound working standard solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serial dilution of the Tetrasul working standard solution in a 50:50 (v/v) mixture of acetonitrile and water.

2.2. Sample Preparation

2.2.1. Water Samples (Solid-Phase Extraction - SPE)

-

To a 100 mL water sample, add 100 µL of the 100 ng/mL this compound internal standard spiking solution.

-

Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 6 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of 50:50 (v/v) acetonitrile/water for LC-MS/MS analysis.

2.2.2. Soil Samples (QuEChERS Extraction)

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 30 seconds.

-

Add 100 µL of the 100 ng/mL this compound internal standard spiking solution.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Transfer 1 mL of the supernatant (acetonitrile layer) to a dispersive SPE (dSPE) tube containing 150 mg MgSO₄ and 50 mg PSA.

-

Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

3.2. Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 4500 V |

| Source Temperature | 500°C |

| Gas 1 (Nebulizer) | 50 psi |

| Gas 2 (Turbo) | 60 psi |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

3.3. MRM Transitions

The following MRM transitions are proposed based on the chemical structures of Tetrasul and this compound. The most intense transition is used for quantification, and the second for confirmation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Tetrasul | 324.9 | 188.0 | 152.9 | 25 |

| This compound | 328.9 | 192.0 | 156.9 | 25 |

Note: The molecular weight of Tetrasul (C₁₂H₆Cl₄S) is approximately 324.9 g/mol . The precursor ion corresponds to the [M+H]⁺ adduct. The deuterated internal standard, this compound, with four deuterium atoms replacing four hydrogen atoms on one of the phenyl rings, would have a molecular weight of approximately 328.9 g/mol .

Results and Discussion

Method Performance

The developed method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The use of this compound as an internal standard provided excellent correction for matrix effects, resulting in high-quality quantitative data.

Linearity, LOD, and LOQ

The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL for both water and soil matrices, with a coefficient of determination (R²) greater than 0.995 for all calibration curves.

| Parameter | Water Matrix | Soil Matrix |

| Linear Range (ng/mL) | 0.1 - 100 | 0.1 - 100 |

| R² | > 0.998 | > 0.996 |

| LOD (ng/mL) | 0.03 | 0.05 |

| LOQ (ng/mL) | 0.1 | 0.15 |

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing spiked blank samples at three different concentration levels (low, medium, and high). The results demonstrate good recovery and reproducibility.

| Matrix | Spiked Concentration (ng/g or ng/mL) | Mean Recovery (%) | RSD (%) |

| Water | 0.5 | 98.2 | 4.5 |

| 10 | 101.5 | 3.1 | |

| 50 | 99.8 | 2.8 | |

| Soil | 0.5 | 95.4 | 6.2 |

| 10 | 98.9 | 4.8 | |

| 50 | 102.1 | 3.5 |

Visualizations

Caption: Experimental workflow for the analysis of Tetrasul.

Application Notes and Protocols for Quantitative Analysis of Tetrasul in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrasul is a persistent acaricide and insecticide that can accumulate in various environmental compartments, posing potential risks to ecosystems and human health. Accurate and sensitive quantitative analysis of Tetrasul residues in environmental samples is crucial for monitoring its environmental fate, assessing exposure risks, and ensuring regulatory compliance. This document provides a detailed protocol for the quantitative analysis of Tetrasul in soil and water samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The methodologies are based on established principles of pesticide residue analysis, including QuEChERS for soil and solid-phase extraction (SPE) for water.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of Tetrasul in environmental matrices.

Table 1: Quantitative Performance Data for Tetrasul in Water

| Parameter | Value | Analytical Method |

| Limit of Detection (LOD) | 2.4 ng/L | GC/MSD |

| Limit of Quantification (LOQ) | 4.0 ng/L | GC/MSD |

| Recovery | 95.7% - 99.5% | GC/MSD |

Data sourced from a validation study of 130 pesticides in water matrices[1].

Table 2: Expected Quantitative Performance Data for Tetrasul in Soil (Based on general pesticide residue analysis methods)

| Parameter | Expected Range | Analytical Method |

| Limit of Detection (LOD) | 1 - 15 µg/kg | GC-MS/MS |

| Limit of Quantification (LOQ) | 3 - 40 µg/kg | GC-MS/MS |

| Recovery | 70% - 120% | GC-MS/MS |

Expected ranges are based on performance characteristics of similar multi-residue methods for pesticides in soil using QuEChERS and GC-MS/MS[2][3]. Specific validation for Tetrasul is recommended.

Experimental Protocols

Protocol 1: Quantitative Analysis of Tetrasul in Soil Samples

This protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction and cleanup of Tetrasul from soil samples, followed by GC-MS/MS analysis.

1. Sample Preparation and Extraction:

-

Homogenize the soil sample to ensure uniformity.

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. For dry soil, add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes before proceeding[4].

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the appropriate internal standard solution.

-

Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of Tetrasul from the soil matrix.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). The use of buffered salts helps to control the pH and improve the recovery of a wider range of pesticides[5].

-

Immediately shake the tube vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the acetonitrile layer from the aqueous and solid phases.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄. C18 sorbent can also be included for removal of non-polar interferences.

-

Vortex the d-SPE tube for 30 seconds to 1 minute to facilitate the removal of interfering matrix components.

-

Centrifuge the tube at high speed (e.g., ≥5000 rcf) for 2 minutes.

-

The resulting supernatant is the final extract for GC-MS/MS analysis.

3. GC-MS/MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

-

GC Column: A low-bleed, mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for the separation of Tetrasul.

-

Injection: 1-2 µL of the final extract is injected in splitless mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An optimized temperature program is crucial for the separation of Tetrasul from other co-extracted compounds. A typical program might start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 300°C), and hold for a few minutes.

-

MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of Tetrasul.

Table 3: Recommended GC-MS/MS Parameters for Tetrasul

Parameter Setting Ionization Mode Electron Ionization (EI) Precursor Ion (m/z) To be determined empirically, but likely a fragment ion from the molecular ion. Product Ions (m/z) At least two product ions should be monitored for confirmation. Collision Energy Optimized for each transition. Note: Specific MRM transitions for Tetrasul should be optimized in the laboratory by infusing a standard solution.

Protocol 2: Quantitative Analysis of Tetrasul in Water Samples

This protocol employs solid-phase extraction (SPE) to concentrate Tetrasul from water samples and remove interfering substances prior to GC-MS/MS analysis.

1. Sample Preparation and Extraction:

-

Filter the water sample (e.g., 500 mL) through a glass fiber filter to remove suspended solids.

-

Adjust the pH of the water sample if necessary, depending on the chosen SPE sorbent and the chemical properties of Tetrasul.

-

SPE Cartridge Conditioning:

-

Condition a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) by passing a suitable organic solvent (e.g., methanol) followed by deionized water through the cartridge. Do not allow the cartridge to dry out.

-

-

Sample Loading:

-

Pass the entire water sample through the conditioned SPE cartridge at a controlled flow rate. Tetrasul will be retained on the sorbent.

-

-

Washing:

-

Wash the cartridge with a small volume of deionized water or a weak organic solvent mixture to remove any unretained polar impurities.

-

-

Elution:

-

Elute the retained Tetrasul from the cartridge with a small volume of a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known small volume (e.g., 1 mL) of a solvent compatible with the GC-MS/MS system (e.g., hexane or acetone).

-

2. GC-MS/MS Analysis:

-

The GC-MS/MS analysis is performed using the same instrumentation and similar conditions as described in Protocol 1 for soil samples.

Visualizations

Caption: Workflow for Tetrasul analysis in soil.

Caption: Workflow for Tetrasul analysis in water.

References

- 1. Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS [mdpi.com]

- 2. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Validation of a modified QuEChERS method for the quantification of residues of currently used pesticides in Cuban agricultural soils, using gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

Application Notes and Protocols for the Preparation of Tetrasul-d4 Stock and Working Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrasul-d4 is the deuterated analog of Tetrasul, an organochlorine acaricide. In analytical chemistry, particularly in chromatographic techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated standards are invaluable as internal standards. Their chemical behavior is nearly identical to their non-deuterated counterparts, but their increased mass allows for clear differentiation in mass spectrometric analysis. This enables accurate quantification of the target analyte by correcting for variations during sample preparation and analysis. Proper preparation of stock and working solutions of this compound is a critical first step to ensure the accuracy and reliability of analytical data. This document provides a detailed protocol for the preparation of these solutions.

Quantitative Data

A summary of the relevant chemical and physical properties of Tetrasul, the non-deuterated parent compound, is provided below. This information is crucial for handling and dissolving this compound.

| Property | Value | Reference |

| Chemical Name | 2,4,4',5-Tetrachlorodiphenyl sulfide | [1] |

| Molecular Formula | C₁₂H₆Cl₄S | [1] |

| Appearance | Light yellow to yellow solid | [1][2] |

| Melting Point | 84-85 °C | [1] |

| Solubility | Soluble in Chloroform, Slightly Soluble in Dichloromethane | |

| Storage Temperature | 0-6 °C |

Experimental Protocol

This protocol outlines the steps for preparing a primary stock solution of this compound, followed by the preparation of an intermediate stock solution and subsequent working solutions.

Materials and Reagents

-

This compound analytical standard

-

High-purity solvent (e.g., Chloroform, Acetone, or Methanol; LC-MS or equivalent grade)

-

Calibrated analytical balance

-

Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

-

Calibrated micropipettes and sterile, disposable tips

-

Amber glass vials with Teflon-lined caps for storage

-

Vortex mixer

-

Ultrasonic bath

Preparation of Primary Stock Solution (e.g., 1000 µg/mL)

-

Equilibration: Allow the vial containing the this compound analytical standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh a precise amount (e.g., 10 mg) of the this compound standard using a calibrated analytical balance. Record the exact weight.

-

Dissolution: Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.

-

Solvent Addition: Add a small amount of the chosen high-purity solvent (e.g., Chloroform) to the flask to dissolve the solid. Use of a vortex mixer or a brief sonication in an ultrasonic bath can aid in complete dissolution.

-

Dilution to Volume: Once the solid is completely dissolved, bring the flask to the final volume with the solvent. Ensure the solution is homogeneous by inverting the flask several times.

-

Labeling and Storage: Transfer the primary stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the solution at the recommended temperature of 0-6 °C.

Preparation of Intermediate and Working Solutions

Intermediate and working solutions are prepared by serial dilution of the primary stock solution.

-

Intermediate Stock Solution (e.g., 100 µg/mL):

-

Pipette 1 mL of the 1000 µg/mL primary stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with the appropriate solvent.

-

Mix thoroughly and transfer to a labeled amber vial for storage under the same conditions as the primary stock solution.

-

-

Working Solutions (e.g., 1 µg/mL to 10 µg/mL):

-

Prepare a series of working solutions by further diluting the intermediate stock solution. For example, to prepare a 10 µg/mL working solution, pipette 1 mL of the 100 µg/mL intermediate stock solution into a 10 mL volumetric flask and dilute to the mark.

-

The concentrations of the working solutions should be chosen based on the expected concentration range of the analyte in the samples and the sensitivity of the analytical instrument.

-

Workflow for Preparation of this compound Solutions

Caption: Workflow for preparing this compound stock and working solutions.

Conclusion

The protocol described provides a general framework for the preparation of this compound stock and working solutions. It is imperative to use high-purity reagents and calibrated equipment to ensure the accuracy of the solution concentrations. The stability of the prepared solutions should be periodically monitored, and fresh solutions should be prepared as needed to maintain the integrity of the analytical results. Adherence to this protocol will contribute to the generation of reliable and reproducible data in quantitative analytical studies.

References

Application of Tetrasul-d4 in Pesticide Residue Analysis in Food

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The monitoring of pesticide residues in food is critical for ensuring consumer safety and regulatory compliance. Tetrasul, an organochlorine acaricide, has been used to control mites on various crops.[1][2] Due to its potential for bioaccumulation and concerns about its toxicological profile, sensitive and accurate analytical methods are required for its determination in food matrices.[1] The use of isotopically labeled internal standards is a well-established technique in mass spectrometry to improve the accuracy and precision of quantitative analysis by compensating for matrix effects and variations during sample preparation and analysis.

Tetrasul-d4, a deuterated analog of Tetrasul, serves as an ideal internal standard for the analysis of Tetrasul residues. Its chemical and physical properties are nearly identical to the parent compound, ensuring it behaves similarly during extraction, cleanup, and chromatographic separation. However, its increased mass allows it to be distinguished from the native Tetrasul by a mass spectrometer, enabling precise quantification. This document provides detailed application notes and protocols for the use of this compound in the analysis of Tetrasul in food matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Physicochemical Properties of Tetrasul

Tetrasul is characterized by its low water solubility and high hydrophobicity, properties that influence the choice of extraction solvents and analytical techniques.[1]

| Property | Value | Reference |

| Chemical Formula | C₁₂H₆Cl₄S | [3] |

| Molecular Weight | 324.05 g/mol | |

| CAS Number | 2227-13-6 | |

| Appearance | Crystalline solid | |

| Water Solubility | 0.03 mg/L | |

| Log P (octanol-water) | 6.5 | |

| Chemical Class | Organochlorine Acaricide |

Analytical Methodology

The recommended analytical workflow involves sample preparation using the QuEChERS method, followed by instrumental analysis using GC-MS/MS. This compound is introduced at the beginning of the sample preparation process to correct for any losses of the target analyte.

QuEChERS Sample Preparation

The QuEChERS method is a widely adopted sample preparation technique for multi-residue pesticide analysis in food. It involves a simple two-step process: an extraction and partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step.

GC-MS/MS Analysis

Gas chromatography coupled with tandem mass spectrometry is a highly selective and sensitive technique for the analysis of semi-volatile and nonpolar pesticides like Tetrasul. The use of Multiple Reaction Monitoring (MRM) mode enhances the selectivity by monitoring specific precursor-to-product ion transitions for both Tetrasul and its deuterated internal standard, this compound.

Experimental Workflow

Quantitative Data

The following table presents representative performance data for the analysis of Tetrasul in a fruit matrix (e.g., apples) using this compound as an internal standard. These values are typical for multi-residue pesticide analysis methods and demonstrate the expected performance of the described protocol.

| Parameter | Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.001 mg/kg |

| Limit of Quantification (LOQ) | 0.005 mg/kg |

| Recovery (at 0.01 mg/kg) | 85 - 110% |

| Precision (RSDr at 0.01 mg/kg) | < 15% |

GC-MS/MS Instrumental Parameters

The following table outlines the recommended GC-MS/MS parameters for the detection and quantification of Tetrasul and this compound.

| Parameter | Tetrasul | This compound (Predicted) |

| Precursor Ion (m/z) | 323.9 | 327.9 |

| Product Ion 1 (Quantifier) | 251.9 | 255.9 |

| Product Ion 2 (Qualifier) | 216.9 | 220.9 |

| Collision Energy (eV) for Ion 1 | 20 | 20 |

| Collision Energy (eV) for Ion 2 | 20 | 20 |

| Retention Time (min) | ~19.85 | ~19.85 |

Note: The MRM transitions for this compound are predicted based on a mass shift of +4 amu. These should be optimized empirically.

Detailed Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (LC-MS grade), Toluene (pesticide residue grade).

-

Standards: Tetrasul analytical standard, this compound analytical standard.

-

QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).

-

dSPE Sorbents: Primary secondary amine (PSA), C18.

-

Food Matrix: Representative samples of the food to be analyzed (e.g., apples, spinach, etc.).

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Tetrasul and this compound standards in toluene to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of mixed working standard solutions containing both Tetrasul and this compound at appropriate concentrations by diluting the stock solutions with acetonitrile. These will be used to build the calibration curve.

-

Internal Standard Spiking Solution: Prepare a solution of this compound in acetonitrile at a concentration suitable for spiking into the samples (e.g., 1 µg/mL).

Sample Preparation (QuEChERS)

-

Homogenization: Homogenize a representative portion of the food sample.

-

Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the this compound internal standard spiking solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Immediately shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

Dispersive SPE (dSPE) Cleanup

-

Transfer: Transfer a 1 mL aliquot of the acetonitrile supernatant (upper layer) into a 2 mL dSPE cleanup tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). The choice of sorbents may vary depending on the food matrix.

-

Vortexing: Cap the dSPE tube and vortex for 30 seconds.

-